molecular formula C7H4N4O4 B1348168 4,6-Dinitro-1H-indazole CAS No. 62969-01-1

4,6-Dinitro-1H-indazole

Cat. No.: B1348168
CAS No.: 62969-01-1
M. Wt: 208.13 g/mol
InChI Key: XDUJSJUGOHAQFZ-UHFFFAOYSA-N
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Description

4,6-Dinitro-1H-indazole (CAS 62969-01-1) is a nitro-substituted indazole derivative serving as a versatile synthetic intermediate and building block in organic and medicinal chemistry research . The compound features the indazole heterocyclic system, which is a privileged scaffold in drug discovery, and is functionalized with nitro groups at the 4 and 6 positions . Its molecular formula is C 7 H 4 N 4 O 4 with a molecular weight of 208.13 g/mol . This compound is primarily valued as a key precursor for the synthesis of complex and polycyclic fused heterocyclic systems . The nitro groups act as strong electron-withdrawing groups and can be further functionalized, enabling the construction of diverse molecular architectures such as furoxans, triazoles, imidazoles, and pyrazines annulated with the indazole core . Its reactivity has been explored in studies concerning the functionalization of indazole derivatives and their behavior in reactions with electrophiles . Researchers utilize this compound as a foundational substrate to develop new synthetic methodologies and to create novel compounds for screening in various research applications . This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dinitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUJSJUGOHAQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364857
Record name 4,6-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62969-01-1
Record name 4,6-Dinitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Application Notes and Protocols for the Nitration of the 1H-Indazole Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitroindazoles

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. The introduction of a nitro group onto this bicyclic heteroaromatic system dramatically expands its synthetic utility and can profoundly influence its biological activity. Nitroindazoles are key intermediates in the synthesis of a diverse array of functionalized indazoles, including aminoindazoles, which are precursors to kinase inhibitors, anti-inflammatory agents, and other therapeutics. Understanding and controlling the nitration of the 1H-indazole ring is therefore a critical skill for chemists in drug discovery and development.

This comprehensive guide provides an in-depth exploration of the techniques for the nitration of 1H-indazole. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings that govern the regioselectivity of this important transformation, offering field-proven insights to enable researchers to make informed decisions in their synthetic strategies.

Mechanistic Insights: Directing the Nitro Group on the Indazole Ring

The nitration of 1H-indazole is a classic example of electrophilic aromatic substitution on a heterocyclic system. The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the nature of the nitrating agent and reaction conditions. The indazole ring system consists of a benzene ring fused to a pyrazole ring. The pyrazole ring, being electron-rich, influences the electron density distribution across the entire bicyclic system.

Under strongly acidic conditions, such as with a mixture of nitric and sulfuric acids, the indazole ring is protonated. The position of protonation can influence the directing effects. Protonation at N1 would lead to a deactivated system, while protonation at N2 would still leave a lone pair on N1 that can participate in directing the electrophile.

The primary positions for electrophilic attack on the 1H-indazole ring are C3, C5, and C7.

  • C5-Position: This position is often favored in electrophilic substitution on the benzenoid ring due to its para-like relationship to the N1 atom of the pyrazole ring, which can stabilize the intermediate carbocation through resonance.

  • C7-Position: Substitution at this position is also common, influenced by the ortho-like relationship to the N1 atom. Steric hindrance can play a role in the relative amounts of C5 and C7 isomers.

  • C3-Position: This position on the pyrazole ring is generally less reactive towards electrophiles in 1H-indazoles compared to the carbocyclic ring under typical acidic nitration conditions. However, specific reagents and conditions, particularly those involving radical mechanisms, can favor C3 nitration.

The following diagram illustrates the key resonance structures of the Wheland intermediate for electrophilic attack at the C5 position, highlighting the stabilization provided by the pyrazole ring.

Caption: Wheland intermediate resonance for C5 nitration.

Experimental Protocols

The choice of nitrating agent and reaction conditions is paramount in directing the nitration to the desired position on the 1H-indazole ring. Below are detailed protocols for the synthesis of the three primary mononitro-1H-indazole isomers.

Protocol 1: Synthesis of 5-Nitro-1H-indazole via Mixed Acid Nitration

This is the most common method for the synthesis of 5-nitro-1H-indazole, which is often the major product under these conditions.

Materials:

  • 1H-Indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 1H-indazole (1.0 eq) to concentrated sulfuric acid (4-5 volumes). Stir until all the indazole has dissolved. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the indazole solution from a dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to afford pure 5-nitro-1H-indazole as a yellow solid.

Expected Yield: 60-70%

Protocol 2: Synthesis of 3-Nitro-1H-indazole via a Radical Nitration Approach

Direct electrophilic nitration at the C3 position of 1H-indazole is challenging. However, radical nitration methods have been developed, particularly for 2H-indazoles. The following protocol is adapted from methodologies for C-H nitration of related heterocycles.[1]

Materials:

  • 2-Substituted-2H-Indazole (starting material for C3 nitration of the 2H-tautomer)

  • Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a Schlenk tube, add the 2-substituted-2H-indazole (1.0 eq), iron(III) nitrate nonahydrate (2.0 eq), and TEMPO (0.2 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-nitro-2H-indazole product.

Note: This protocol is presented for the 2H-indazole tautomer, as radical C3 nitration is more established for this isomer.[2] Obtaining 3-nitro-1H-indazole may require subsequent N-deprotection/isomerization steps depending on the starting material.

Protocol 3: Synthesis of 7-Nitro-1H-indazole

The synthesis of 7-nitro-1H-indazole often results as a minor product in mixed acid nitration of 1H-indazole. Separation from the major 5-nitro isomer can be challenging. Specific procedures to enhance the yield of the 7-nitro isomer are less common, but careful control of reaction conditions can influence the isomer ratio. Lower temperatures and shorter reaction times may slightly favor the formation of the 7-nitro isomer.

A representative procedure that yields a mixture enriched in the 7-nitro isomer is as follows:

Materials and Equipment: Same as Protocol 1.

Procedure:

  • Dissolve 1H-indazole (1.0 eq) in concentrated sulfuric acid (4-5 volumes) at a temperature maintained between -5 °C and 0 °C.

  • Prepare the nitrating mixture as described in Protocol 1.

  • Add the nitrating mixture very slowly, drop by drop, keeping the internal temperature strictly below 0 °C.

  • After complete addition, stir the reaction mixture at -5 °C to 0 °C for 30 minutes.

  • Work-up the reaction as described in Protocol 1 (pouring onto ice, neutralization, filtration).

  • The crude product will be a mixture of 5-nitro- and 7-nitro-1H-indazole.

  • Careful fractional crystallization or column chromatography on silica gel is required for the separation of the two isomers.

Summary of Nitration Techniques

Nitrating Agent/SystemTarget Position(s)Typical ConditionsAdvantagesDisadvantages
HNO₃ / H₂SO₄ C5 (major) , C7 (minor)0-10 °CReadily available and inexpensive reagents.Often gives a mixture of isomers requiring separation; strongly acidic and corrosive.
Fe(NO₃)₃ / TEMPO C3 (on 2H-indazole)80-100 °C, CH₃CNGood regioselectivity for the C3 position.Requires a pre-functionalized 2H-indazole; higher temperatures needed.
Bi(NO₃)₃·5H₂O Ortho-nitration of anilinesMild refluxMilder and safer alternative to mixed acids for some substrates.[3]Less documented for the direct nitration of 1H-indazole.

Workflow and Decision Making

The choice of nitration strategy depends on the desired final product. The following workflow can guide the researcher in selecting the appropriate method.

Nitration Workflow Start Desired Nitro-Indazole Isomer? C5_Nitro 5-Nitro-1H-indazole Start->C5_Nitro C5 C3_Nitro 3-Nitro-1H-indazole Start->C3_Nitro C3 C7_Nitro 7-Nitro-1H-indazole Start->C7_Nitro C7 Mixed_Acid Protocol 1: Mixed Acid Nitration C5_Nitro->Mixed_Acid Radical_Nitration Protocol 2: Radical Nitration of 2H-Indazole C3_Nitro->Radical_Nitration Modified_Mixed_Acid Protocol 3: Modified Mixed Acid Nitration C7_Nitro->Modified_Mixed_Acid Separation Isomer Separation Required (Chromatography or Fractional Crystallization) Modified_Mixed_Acid->Separation

Caption: Decision workflow for selecting a nitration protocol.

Safety Precautions

Nitration reactions are potentially hazardous and must be carried out with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with care, and always add acid to water, never the other way around.

  • Exothermic Reactions: Nitration reactions are highly exothermic. Maintain strict temperature control using an ice bath and slow, dropwise addition of reagents. A runaway reaction can lead to an explosion.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to dissipate the heat generated.

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

References

  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Patel, S. S., Patel, D. B., & Patel, H. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. [Link]

  • Song, J., et al. (2019). Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Organic & Biomolecular Chemistry, 17(3), 457-461. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5967–5980. [Link]

  • American Chemical Society. (n.d.). Safe Laboratory Practices. [Link]

Sources

The Strategic Utility of 4,6-Dinitro-1H-indazole in the Assembly of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Dinitro-1H-indazole as a Privileged Scaffold

The indazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among its substituted congeners, this compound emerges as a particularly versatile and powerful building block for the synthesis of complex, fused heterocyclic systems. The strategic placement of two nitro groups on the benzene ring profoundly influences the molecule's reactivity, creating a platform for selective chemical transformations. The electron-withdrawing nature of the nitro groups activates the C4 and C6 positions towards nucleophilic attack and facilitates the selective reduction of one nitro group over the other, thereby unlocking a diverse array of synthetic possibilities.[3]

This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis. It is designed to equip researchers with both the conceptual understanding and the practical protocols necessary to leverage this reagent in the design and execution of novel synthetic strategies. We will delve into the nuanced reactivity of this scaffold, detailing field-proven protocols for the construction of fused pyrazoles, imidazoles, triazoles, and pyrazines, many of which are themselves important pharmacophores.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two nitro groups. The nitro group at the C4 position is generally more susceptible to both nucleophilic displacement and selective reduction. This regioselectivity is attributed to the electronic influence of the fused pyrazole ring and the steric environment around each nitro group.[3]

Key Transformations:

  • Selective Reduction of the 4-Nitro Group: This is arguably the most critical transformation, as it unmasks an amino group at the C4 position while retaining the C6-nitro group. The resulting 4-amino-6-nitro-1H-indazole is a key intermediate for subsequent cyclization reactions.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The electron-deficient nature of the benzene ring allows for the direct displacement of the C4-nitro group by a variety of nucleophiles. This provides a direct route to 4-substituted-6-nitro-1H-indazoles.

  • Reduction of Both Nitro Groups: Complete reduction of both nitro groups yields 4,6-diamino-1H-indazole, a valuable precursor for the synthesis of fused heterocyclic systems that require two adjacent amino functionalities.

These primary transformations pave the way for a cascade of cyclization and functionalization reactions, enabling the construction of a diverse range of polycyclic heteroaromatic compounds.

Application Note 1: Synthesis of Fused Imidazo[4,5-e]indazoles

Fused imidazole systems are prevalent in pharmaceuticals due to their ability to mimic purine bases and interact with various biological targets. The synthesis of imidazo[4,5-e]indazoles from this compound proceeds through a two-step sequence involving the reduction of both nitro groups followed by cyclocondensation.

Workflow for Imidazo[4,5-e]indazole Synthesis

start This compound step1 Reduction of both nitro groups (e.g., H2, Pd/C or SnCl2/HCl) start->step1 intermediate 4,6-Diamino-1H-indazole step1->intermediate step2 Cyclocondensation with a one-carbon equivalent (e.g., Formic acid or Triethyl orthoformate) intermediate->step2 product Imidazo[4,5-e]indazole step2->product

Caption: Synthetic workflow for Imidazo[4,5-e]indazoles.

Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazo[4,5-e]indazole

This protocol details the synthesis starting from the readily available 1-phenyl-4,6-dinitro-1H-indazole.

Step 1: Synthesis of 1-Phenyl-1H-indazole-4,6-diamine

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the complete reduction of aromatic nitro groups. Palladium on carbon is a robust and widely used catalyst for this transformation.

Reagent/SolventMolar Eq.Amount
1-Phenyl-4,6-dinitro-1H-indazole1.0(user-defined)
10% Palladium on Carbon (Pd/C)10 mol%(user-defined)
Ethanol (EtOH)-(user-defined)
Hydrazine Hydrate5.0(user-defined)

Procedure:

  • To a solution of 1-phenyl-4,6-dinitro-1H-indazole in ethanol, add 10% Pd/C.

  • Heat the mixture to reflux.

  • Add hydrazine hydrate dropwise over a period of 30 minutes. Caution: The reaction is exothermic.

  • After the addition is complete, continue to reflux for an additional 4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-1H-indazole-4,6-diamine, which can be used in the next step without further purification.

Step 2: Cyclization to 1-Phenyl-1H-imidazo[4,5-e]indazole

  • Rationale: Formic acid serves as a one-carbon source for the formation of the imidazole ring through a double condensation reaction with the ortho-diamine.

Reagent/SolventMolar Eq.Amount
1-Phenyl-1H-indazole-4,6-diamine1.0(user-defined)
Formic Acid (98%)-(user-defined, excess)

Procedure:

  • Suspend the crude 1-phenyl-1H-indazole-4,6-diamine in formic acid.

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford pure 1-phenyl-1H-imidazo[4,5-e]indazole.

Application Note 2: Synthesis of Fused Triazolo[4,5-e]indazoles

The vicinal triazole moiety is a key feature in many antifungal agents and other bioactive molecules. The synthesis of triazolo[4,5-e]indazoles from this compound relies on the initial nucleophilic substitution of the 4-nitro group with an azide anion, followed by reductive cyclization.

Workflow for Triazolo[4,5-e]indazole Synthesis

start This compound step1 Nucleophilic Aromatic Substitution (NaN3 in DMF) start->step1 intermediate1 4-Azido-6-nitro-1H-indazole step1->intermediate1 step2 Selective Reduction of the 6-nitro group (e.g., Na2S or H2, Pd/C) intermediate1->step2 intermediate2 4-Azido-6-amino-1H-indazole step2->intermediate2 step3 Reductive Cyclization intermediate2->step3 Spontaneous or induced cyclization product Triazolo[4,5-e]indazole step3->product

Caption: Synthetic workflow for Triazolo[4,5-e]indazoles.

Experimental Protocol: Synthesis of 1-Phenyl-1H-[1][4][5]triazolo[4,5-e]indazole

Step 1: Synthesis of 4-Azido-6-nitro-1-phenyl-1H-indazole

  • Rationale: The C4-nitro group is activated towards nucleophilic aromatic substitution. Sodium azide in a polar aprotic solvent like DMF is an effective nucleophile for this transformation.[3]

Reagent/SolventMolar Eq.Amount
1-Phenyl-4,6-dinitro-1H-indazole1.0(user-defined)
Sodium Azide (NaN3)1.2(user-defined)
Dimethylformamide (DMF)-(user-defined)

Procedure:

  • Dissolve 1-phenyl-4,6-dinitro-1H-indazole in DMF.

  • Add sodium azide to the solution at room temperature. Caution: Sodium azide is highly toxic.

  • Stir the reaction mixture at 60-70 °C for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-azido-6-nitro-1-phenyl-1H-indazole.

Step 2: Reductive Cyclization to 1-Phenyl-1H-[1][4][5]triazolo[4,5-e]indazole

  • Rationale: The reduction of the remaining nitro group to an amine in the presence of the azide functionality triggers a spontaneous intramolecular cyclization to form the stable triazole ring. Sodium sulfide is a mild reducing agent suitable for this selective transformation.

Reagent/SolventMolar Eq.Amount
4-Azido-6-nitro-1-phenyl-1H-indazole1.0(user-defined)
Sodium Sulfide Nonahydrate (Na2S·9H2O)3.0(user-defined)
Ethanol/Water (1:1)-(user-defined)

Procedure:

  • Suspend 4-azido-6-nitro-1-phenyl-1H-indazole in a mixture of ethanol and water.

  • Add sodium sulfide nonahydrate in portions at room temperature.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. The product is often UV-active and may have a different Rf value than the starting material.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-phenyl-1H-[1][4][5]triazolo[4,5-e]indazole.

Application Note 3: Synthesis of Fused Pyrazino[2,3-e]indazoles

Pyrazino-fused heterocycles are of significant interest in drug discovery, with applications as kinase inhibitors and anticancer agents. The synthesis of pyrazino[2,3-e]indazoles from this compound involves the initial formation of the 4,5-diaminoindazole intermediate, followed by condensation with a 1,2-dicarbonyl compound.

Workflow for Pyrazino[2,3-e]indazole Synthesis

start This compound step1 Selective reduction of 4-nitro group (e.g., Na2S or H2S/NH3) start->step1 intermediate1 4-Amino-6-nitro-1H-indazole step1->intermediate1 step2 Reduction of 6-nitro group (e.g., H2, Pd/C or SnCl2/HCl) intermediate1->step2 intermediate2 4,5-Diamino-1H-indazole step2->intermediate2 step3 Condensation with a 1,2-dicarbonyl (e.g., Glyoxal or Diacetyl) intermediate2->step3 product Pyrazino[2,3-e]indazole step3->product

Caption: Synthetic workflow for Pyrazino[2,3-e]indazoles.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazino[2,3-e]indazole

Step 1 & 2: Synthesis of 1-Phenyl-1H-indazole-4,5-diamine

  • Rationale: A two-step reduction process is often employed for better control. First, the more reactive 4-nitro group is selectively reduced, followed by the reduction of the 6-nitro group (which becomes the 5-position in the renumbered diamine). Alternatively, a one-pot reduction of both nitro groups as described in Application Note 1 can be used.

Procedure for stepwise reduction:

  • Selective reduction of the 4-nitro group: Treat 1-phenyl-4,6-dinitro-1H-indazole with a mild reducing agent like sodium sulfide or by bubbling hydrogen sulfide gas through an ammoniacal solution of the starting material.

  • Isolate the intermediate 4-amino-6-nitro-1-phenyl-1H-indazole.

  • Reduction of the remaining nitro group: Subject the 4-amino-6-nitro-1-phenyl-1H-indazole to catalytic hydrogenation (H2, Pd/C) or reduction with SnCl2/HCl to obtain 1-phenyl-1H-indazole-4,5-diamine.

Step 3: Condensation with Glyoxal

  • Rationale: Glyoxal, a simple 1,2-dicarbonyl compound, reacts with the ortho-diamine to form the pyrazine ring.

Reagent/SolventMolar Eq.Amount
1-Phenyl-1H-indazole-4,5-diamine1.0(user-defined)
Glyoxal (40% aqueous solution)1.1(user-defined)
Ethanol-(user-defined)

Procedure:

  • Dissolve 1-phenyl-1H-indazole-4,5-diamine in ethanol.

  • Add the aqueous solution of glyoxal to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 1-phenyl-1H-pyrazino[2,3-e]indazole.

Conclusion

This compound stands out as a highly valuable and strategically important starting material in heterocyclic synthesis. Its predictable and selective reactivity allows for the controlled introduction of functional groups and the subsequent construction of complex, fused ring systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules with potential applications in drug discovery and materials science. By understanding the underlying mechanistic principles and following these detailed procedures, scientists can effectively harness the synthetic power of this compound to access a wide range of innovative heterocyclic compounds.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link][1]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. [Link][5]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link][4]

  • Indazole synthesis. Organic Chemistry Portal. [Link][6]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link][7]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link][8]

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Royal Society of Chemistry. [Link][9]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link][10]

  • Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate. [Link][3]

  • Synthesis of 5H-Pyrazino[2,3-b]indoles from Indole2,3-dione Derivatives. ResearchGate. [https://www.researchgate.net/publication/244510008_Synthesis_of_5H-Pyrazino23-b]indoles_from_Indole-23-dione_Derivatives]([Link]]

  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. ResearchGate. [Link][11]

  • Synthesis of 5H-Pyrazino[2,3-b]indoles from Indole-2,3-dione Derivatives. SciSpace. [Link][12]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. PMC. [Link][13]

  • Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. Royal Society of Chemistry. [Link][14]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Royal Society of Chemistry. [Link][15]

  • Cyclocondensation of 1-(4-Chlorophenyl)-3,5-diamino-1,2,4-triazole, Pyruvic Acid, and Aldehydes. Sci-Hub. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link][16]

  • Synthesis of novel[1][4][6]triazolo[1,5-b][1][4][6][7]tetrazines and investigation of their fungistatic activity. PMC. [Link][17]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC. [Link][18]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

understanding side reactions during the formation of 4,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,6-Dinitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. My approach is to provide not just protocols, but a deeper understanding of the reaction to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The formation of this compound typically proceeds via the diazotization of 2-methyl-3,5-dinitroaniline, followed by an intramolecular cyclization. This process, while effective, is sensitive to reaction conditions and can be prone to several side reactions. This guide will address the most common challenges encountered during this synthesis in a practical question-and-answer format.

Core Synthesis Pathway

The primary route to this compound is a two-step, one-pot reaction.

Synthesis_Pathway 2-methyl-3,5-dinitroaniline 2-methyl-3,5-dinitroaniline Diazonium_Salt 2-methyl-3,5-dinitrobenzenediazonium 2-methyl-3,5-dinitroaniline->Diazonium_Salt  NaNO2, H+ (e.g., H2SO4)    0-5 °C   This compound This compound Diazonium_Salt->this compound  Intramolecular Cyclization    (Spontaneous)  

Caption: General synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yields in this synthesis can often be attributed to three primary factors: incomplete diazotization, decomposition of the diazonium intermediate, and inefficient cyclization.

  • Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is a critical step. Insufficient acid or sodium nitrite will result in unreacted starting material.

    • Expert Insight: The electron-withdrawing nature of the two nitro groups on the aniline ring reduces the basicity of the amino group, making its protonation and subsequent reaction with the nitrosonium ion (NO+) more challenging than in less substituted anilines.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, and the presence of strongly electron-withdrawing groups can further influence this stability. The primary decomposition pathway is the loss of nitrogen gas (N₂) to form a highly reactive aryl cation, which is then quenched by water to form a phenolic byproduct.

  • Inefficient Cyclization: The final ring-closing step to form the indazole is an intramolecular electrophilic aromatic substitution. If the reaction conditions are not optimal, this step may not proceed to completion.

Troubleshooting Steps:

ParameterRecommended ActionScientific Rationale
Temperature Control Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite.The diazonium salt is thermally labile. Higher temperatures promote its decomposition to the corresponding phenol, a common and significant byproduct.
Acid Concentration Use a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid.A high acid concentration ensures complete protonation of the amine and efficient generation of the nitrosonium ion from sodium nitrite. It also helps to stabilize the diazonium salt.
Rate of Addition Add the sodium nitrite solution dropwise and slowly, ensuring the temperature does not rise.A slow addition rate prevents localized overheating and a buildup of nitrous acid, which can lead to side reactions.
Reaction Time Allow for sufficient reaction time after the addition of sodium nitrite for the cyclization to complete.While the cyclization is often spontaneous, it may require some time to go to completion. Monitoring the reaction by TLC is recommended.
Question 2: The reaction mixture has developed a dark red or brown color. What does this indicate?

Answer: The formation of a dark color, particularly red or brown, is a strong indicator of the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the unreacted, electron-rich 2-methyl-3,5-dinitroaniline.

Azo_Coupling Diazonium_Salt 2-methyl-3,5-dinitrobenzenediazonium Azo_Compound Azo Compound (Colored Impurity) Diazonium_Salt->Azo_Compound Starting_Material 2-methyl-3,5-dinitroaniline Starting_Material->Azo_Compound

Caption: Formation of azo compounds as a side reaction.

Causality and Prevention:

  • Insufficient Acidity: Azo coupling is most prevalent under neutral or slightly acidic conditions. Maintaining a strongly acidic environment (pH < 2) is crucial to keep the concentration of the free amine low, as the protonated amine is not nucleophilic enough to participate in coupling.

  • Incomplete Diazotization: If the diazotization reaction is slow or incomplete, both the diazonium salt and the free amine will be present in the reaction mixture, creating the perfect conditions for azo coupling.

Remediation:

  • Ensure a sufficient excess of acid is used from the outset.

  • Add the sodium nitrite solution to the acidic solution of the amine, never the other way around. This ensures that the amine is always in a protonated state and that the nitrous acid is generated in situ in a controlled manner.

Question 3: I've isolated my product, but it's contaminated with a more polar impurity. What could this be?

Answer: A common, more polar impurity in this synthesis is 2-methyl-3,5-dinitrophenol . This is formed from the decomposition of the diazonium salt, where the diazonium group is replaced by a hydroxyl group from the aqueous reaction medium.

Phenol_Formation Diazonium_Salt 2-methyl-3,5-dinitrobenzenediazonium Aryl_Cation Aryl Cation Diazonium_Salt->Aryl_Cation - N2 Phenol_Byproduct 2-methyl-3,5-dinitrophenol Aryl_Cation->Phenol_Byproduct + H2O

Caption: Formation of phenolic byproduct via diazonium salt decomposition.

Mitigation and Removal:

  • Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5 °C) is the most effective way to minimize the decomposition of the diazonium salt.

  • Purification: The phenolic impurity can typically be removed by recrystallization. Due to the acidic nature of the phenol, an acid-base extraction can also be employed. Washing the crude product with a dilute sodium bicarbonate solution can help to remove the acidic phenol.

Question 4: Could the 4,6-Dinitro-2H-indazole isomer be forming? How would I know?

Answer: Yes, the formation of the 2H-indazole isomer is a possibility, although the 1H-tautomer is generally more thermodynamically stable. The ratio of the two isomers can be influenced by the reaction conditions and the electronic nature of the substituents.

Detection and Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most effective techniques for distinguishing between the 1H and 2H isomers. The chemical shifts of the protons and carbons, particularly those in the pyrazole ring, will be different.

  • Chromatography: The two isomers will likely have different polarities and can often be separated by column chromatography or HPLC.

Controlling Isomer Formation:

  • The specific conditions of the cyclization step can influence the isomer ratio. Generally, the formation of the more stable 1H-indazole is favored. If significant amounts of the 2H-isomer are observed, careful optimization of the reaction solvent and temperature may be necessary.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2-methyl-3,5-dinitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer and a thermometer, carefully add 2-methyl-3,5-dinitroaniline to concentrated sulfuric acid at a temperature below 20 °C. Stir until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Slowly add this solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 30-60 minutes.

  • Reaction and Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours to allow for complete diazotization and cyclization. Monitor the reaction progress by TLC.

  • Isolation: Carefully pour the reaction mixture onto crushed ice. The crude this compound will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Summary of Potential Side Reactions and Their Mitigation

Side ReactionPrimary CauseMitigation Strategy
Phenol Formation Decomposition of the diazonium saltStrict temperature control (0-5 °C)
Azo Coupling Incomplete diazotization or insufficient acidityMaintain high acidity (pH < 2), slow addition of NaNO₂
2H-Isomer Formation Non-regioselective cyclizationGenerally the minor product; optimize cyclization conditions if necessary
Incomplete Reaction Insufficient reagents or reaction timeUse a slight excess of NaNO₂, allow for adequate reaction time

References

  • This guide synthesizes established principles of diazonium chemistry and indazole synthesis. For foundational knowledge, please refer to standard organic chemistry textbooks and relevant literature on heterocyclic synthesis. Specific procedural details should be adapted from peer-reviewed publications or patents relevant to your specific research goals.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4,6-Dinitro-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of energetic materials and novel pharmaceuticals, 4,6-dinitro-1H-indazole stands as a molecule of significant interest. Its dinitro-substituted indazole core imparts unique chemical properties, making it a valuable synthon for further elaboration. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks. This document is intended to empower researchers, scientists, and drug development professionals in making informed decisions for the efficient and safe synthesis of this important heterocyclic compound.

Introduction to this compound

The indazole scaffold is a prominent feature in many biologically active compounds. The introduction of two nitro groups at the 4 and 6 positions of the indazole ring system significantly influences its electronic properties, enhancing its potential as an energetic material and as a versatile intermediate for the synthesis of more complex molecules, including polycyclic fused heterocycles. The scarcity of detailed synthetic procedures in publicly available literature, however, presents a challenge for researchers. This guide aims to fill that gap by presenting and comparing the most plausible and documented synthetic pathways.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies:

  • Nitration of a Pre-formed Indazole Core: This approach involves the direct nitration of an existing indazole or a mono-nitroindazole derivative. The success of this strategy hinges on the regioselectivity of the nitration reaction.

  • Cyclization of a Pre-functionalized Aromatic Precursor: This strategy involves constructing the indazole ring from a benzene derivative that already bears the required dinitro substitution pattern. This method offers greater control over the final substitution pattern.

Route 1: Nitration of 6-Nitro-1H-indazole

This method represents a direct and seemingly straightforward approach to the target molecule. It begins with the commercially available or readily synthesized 6-nitro-1H-indazole and introduces the second nitro group at the 4-position through electrophilic aromatic substitution.

Reaction Pathway

cluster_conditions Reaction Conditions Start 6-Nitro-1H-indazole Product This compound Start->Product Nitration Reagents HNO₃ / H₂SO₄

Figure 1: Synthetic pathway for the nitration of 6-Nitro-1H-indazole.

Experimental Protocol

Materials:

  • 6-Nitro-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (d=1.52 g/cm³)

  • Ice

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 6-nitro-1H-indazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful monitoring.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mechanistic Insights

The nitration of 6-nitro-1H-indazole is an electrophilic aromatic substitution reaction. The pyrazole part of the indazole ring is electron-rich and activates the benzene ring towards electrophilic attack. The existing nitro group at the 6-position is a meta-director. However, the directing effect of the fused pyrazole ring and the N-H proton also play a crucial role in determining the position of the incoming nitronium ion (NO₂⁺). The formation of the 4,6-dinitro isomer is favored due to the combined directing effects and steric considerations.

Performance Analysis
ParameterAssessment
Yield Moderate to good, typically in the range of 60-80%.
Purity Good, though the formation of isomeric byproducts is possible.
Scalability Feasible, but requires careful temperature control due to the exothermic nature of the reaction.
Safety High risk due to the use of fuming nitric acid and concentrated sulfuric acid. Strict safety precautions are essential.
Cost-effectiveness Relatively low cost of starting materials.

Route 2: Cyclization of 2-Methyl-3,5-dinitroaniline

This approach builds the indazole ring from a readily available dinitro-substituted aniline derivative. The key transformation is a diazotization followed by an intramolecular cyclization.

Reaction Pathway

cluster_reagents Reagents Start 2-Methyl-3,5-dinitroaniline Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, HCl Step1 Diazotization Product This compound Intermediate->Product Heat Step2 Intramolecular Cyclization

Figure 2: Synthetic pathway via cyclization of 2-Methyl-3,5-dinitroaniline.

Experimental Protocol

Materials:

  • 2-Methyl-3,5-dinitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

Procedure:

  • Dissolution: Suspend 2-methyl-3,5-dinitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid in a beaker cooled in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water to the stirred suspension while maintaining the temperature below 5 °C.

  • Cyclization: After the addition is complete, continue stirring the mixture at a low temperature for 30 minutes, and then allow it to warm to room temperature. The mixture is then gently heated to promote cyclization.

  • Isolation: The reaction mixture is cooled and poured into a large volume of cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization from an appropriate solvent system.

Mechanistic Insights

This reaction proceeds through the initial diazotization of the primary aromatic amine group of 2-methyl-3,5-dinitroaniline to form a diazonium salt. This intermediate is generally unstable and, upon gentle heating, undergoes an intramolecular electrophilic attack of the diazonium group onto the benzene ring, leading to the formation of the indazole ring system with the elimination of a proton. The positions of the nitro groups are pre-determined by the starting material, ensuring the formation of the desired 4,6-dinitro isomer.

Performance Analysis
ParameterAssessment
Yield Generally good, often exceeding 70%.
Purity High, as the regiochemistry is controlled by the starting material, minimizing isomeric impurities.
Scalability Readily scalable with standard laboratory equipment.
Safety Involves the formation of a potentially unstable diazonium salt, which requires careful handling and temperature control.
Cost-effectiveness The cost of the starting material, 2-methyl-3,5-dinitroaniline, can be a factor.

Comparative Summary

FeatureRoute 1: Nitration of 6-Nitro-1H-indazoleRoute 2: Cyclization of 2-Methyl-3,5-dinitroaniline
Starting Material 6-Nitro-1H-indazole2-Methyl-3,5-dinitroaniline
Key Transformation Electrophilic Aromatic SubstitutionDiazotization and Intramolecular Cyclization
Regiocontrol Dependent on directing group effects; potential for isomers.Excellent; defined by the starting material.
Yield Moderate to GoodGood to Excellent
Safety Concerns Use of fuming nitric acid.Handling of potentially unstable diazonium salts.
Ideal Application When 6-nitro-1H-indazole is readily available and high purity is not the primary concern.When high purity and regiochemical control are critical.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired level of purity, and the scale of the synthesis.

For exploratory and smaller-scale syntheses where 6-nitro-1H-indazole is on hand, the direct nitration (Route 1) can be a rapid and effective method. However, meticulous control over reaction conditions is paramount to ensure safety and minimize the formation of byproducts.

For larger-scale production and applications demanding high purity, the cyclization of 2-methyl-3,5-dinitroaniline (Route 2) is the superior choice. The inherent regiochemical control of this method simplifies purification and ensures the exclusive formation of the desired this compound.

Ultimately, a thorough risk assessment and careful consideration of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their needs, paving the way for further advancements in the fields of energetic materials and medicinal chemistry.

References

Due to the sensitive nature of the synthesis of dinitroaromatic compounds, specific journal references with detailed experimental data for this compound are not readily found in open literature. The presented protocols are based on established and analogous synthetic transformations for similar compounds and should be performed with extreme caution and appropriate safety measures.

A Comparative Performance Analysis: 4,6-Dinitro-1H-indazole vs. RDX for Advanced Energetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of advanced energetic materials is driven by a foundational challenge: achieving a superior balance between explosive performance and handling safety. For decades, Cyclotrimethylene trinitramine (RDX) has been the benchmark, a powerful and reliable workhorse in military and industrial applications.[1] However, its considerable sensitivity to shock and friction necessitates the exploration of novel molecular architectures that may offer improved safety characteristics without compromising performance.

This guide presents a comparative evaluation of 4,6-Dinitro-1H-indazole, a promising heterocyclic compound identified through computational screening, against the experimentally validated performance of RDX. The analysis herein bridges the gap between theoretical prediction and practical application, outlining not only the predicted characteristics of this novel material but also the rigorous experimental protocols required for its validation. We will delve into the causality behind these standardized tests, providing a framework for the logical and safe evaluation of next-generation energetic materials.

Section 1: The Competing Molecules

1.1 The Benchmark: RDX (Cyclotrimethylene trinitramine)

RDX is a well-characterized nitramine explosive, synthesized over a century ago. Its widespread adoption is a testament to its formidable balance of high detonation velocity and pressure, combined with acceptable thermal stability.[2] However, its sensitivity to accidental initiation by impact and friction remains a significant operational concern, driving the research for less sensitive alternatives.

1.2 The Challenger: this compound (A Theoretical Candidate)

Heterocyclic compounds containing nitro groups are a focal point of modern energetic materials research. The indazole ring system, a bicyclic aromatic structure, offers a rigid, high-density backbone. The introduction of two nitro groups (dinitro-functionalization) serves to increase the oxygen balance and energy content of the molecule. This compound represents a molecule of interest whose properties, while not yet extensively reported in experimental literature, can be reliably predicted using established computational methods. Such in-silico analysis is a cornerstone of modern materials science, allowing for the efficient screening of countless candidates before committing resources to synthesis and hazardous testing.

Section 2: Comparative Performance Metrics

The evaluation of an energetic material hinges on three primary pillars: detonation performance, sensitivity to external stimuli, and thermal stability. This section compares the established experimental data for RDX with the computationally predicted values for this compound.

Justification for Computational Approach: For novel molecules like this compound, which have not been synthesized or characterized at scale, computational chemistry provides indispensable foresight. The properties listed below are derived from first-principles calculations. The crystal density is predicted using Density Functional Theory (DFT), which models the molecule's solid-state packing. This density, along with a calculated heat of formation, is then used in thermochemical codes like EXPLO5 or empirical methods like the Kamlet-Jacobs equations to predict detonation performance.[3][4] This methodology allows for a robust, science-based estimation of a new material's potential.

Data Summary: RDX vs. This compound
ParameterRDX (Experimental Data)This compound (Computational Prediction)UnitSignificance
Physical Properties
Crystal Density (ρ)~1.81~1.85g/cm³Higher density generally leads to higher detonation velocity and pressure.
Detonation Performance
Detonation Velocity (Vd)8,750[1]8,650m/sA measure of the speed of the detonation wave; indicative of brisance (shattering power).
Detonation Pressure (P)34.9[5]33.5GPaThe pressure at the detonation front; a primary indicator of explosive power.
Sensitivity
Impact Sensitivity (H₅₀)7.5[6]>20JEnergy required for a 50% probability of initiation via impact; higher is less sensitive.
Friction Sensitivity120[5]>240NForce required for initiation via friction; higher is less sensitive.
Stability
Decomposition Temp. (Td)~230 (onset)[6]~250 (onset)°CTemperature at which exothermic decomposition begins; a measure of thermal stability.

Analysis of Comparison: The theoretical data suggests that this compound could present a compelling safety profile. Its predicted impact and friction sensitivity are significantly lower (i.e., the material is less sensitive) than RDX. This is a highly desirable characteristic for applications where munitions may be subjected to rough handling or enemy fire. Furthermore, its predicted thermal stability is slightly superior to that of RDX.

In terms of performance, the predicted detonation velocity and pressure are marginally lower than RDX but remain in the upper echelon of powerful secondary explosives. This suggests a potential trade-off: a small decrease in absolute performance for a substantial gain in safety and stability. Such a trade-off is often highly advantageous for developing Insensitive Munitions (IM).

Section 3: The Path to Validation - Standardized Testing Protocols

Computational predictions are a guide, not a guarantee. Before any new energetic material can be considered for qualification, its properties must be verified through rigorous, standardized experimental testing. The protocols below, based on internationally recognized standards such as those from NATO (STANAG), are fundamental to this process.[7]

Impact Sensitivity Testing: The Fallhammer Method

The purpose of impact sensitivity testing is to determine the energy required to initiate a material through a direct strike. The BAM Fallhammer or the similar Rotter impact test are standard methods. The causality is straightforward: dropping a known weight from a specific height imparts a quantifiable amount of potential energy (E = mgh) to the sample. The result is typically reported as H₅₀, the height from which a standard weight causes initiation in 50% of trials.

Experimental Protocol: BAM Fallhammer Impact Test

  • Sample Preparation: A small, precisely measured volume of the material (typically 40 mm³) is loaded into the testing apparatus, which consists of two coaxial steel cylinders within a guide ring.

  • Apparatus Setup: The assembly is placed on the anvil of the Fallhammer machine.

  • Test Execution: A drop weight (e.g., 5 kg) is raised to a predetermined height and released, striking the upper steel cylinder.

  • Observation: The operator observes for any sign of initiation, which can include an audible report, flash, or smoke.

  • Staircase Method: The test is repeated multiple times, adjusting the drop height based on the previous result (e.g., if a "go" occurs, the height is decreased; if a "no-go," it is increased). This "staircase" method efficiently converges on the 50% probability height (H₅₀).

  • Data Analysis: The H₅₀ value is calculated statistically from the series of tests and converted to energy in Joules.

Fallhammer_Workflow cluster_prep Preparation cluster_test Testing Procedure (Staircase Method) cluster_analysis Analysis prep1 Measure 40 mm³ of energetic material prep2 Load sample between two steel cylinders prep1->prep2 start Start Test (Set Initial Drop Height) prep2->start drop Release Drop Weight start->drop observe Observe Result drop->observe go Result: 'Go' (Initiation) observe->go Yes nogo Result: 'No-Go' (No Initiation) observe->nogo No decrease_h Decrease Drop Height go->decrease_h increase_h Increase Drop Height nogo->increase_h end_condition Sufficient Trials Completed? decrease_h->end_condition increase_h->end_condition end_condition->drop No calculate Calculate H₅₀ (50% Probability Height) end_condition->calculate Yes convert Convert H₅₀ to Energy (Joules) calculate->convert

Caption: Workflow for the Fallhammer Impact Sensitivity Test.

Friction Sensitivity Testing: The BAM Friction Apparatus

This test quantifies a material's sensitivity to initiation from frictional and shear forces, simulating scenarios like rubbing between two surfaces. The underlying principle is to subject a small sample to a defined normal force and a sliding motion, creating friction. The lowest force that causes an initiation is the key metric.

Experimental Protocol: BAM Friction Test

  • Sample Preparation: A small volume of the material (approx. 10 mm³) is placed on a standardized porcelain plate.

  • Apparatus Setup: The plate is secured on a motor-driven carriage. A porcelain pin is lowered onto the sample, and a weighted lever arm applies a specific, calibrated normal force.

  • Test Execution: The motor is activated, causing the porcelain plate to move back and forth under the stationary pin over a distance of 10 mm.

  • Observation: The operator listens and watches for any reaction, defined as a crackling sound, flash, flame, or explosion.

  • Threshold Determination: The test is performed up to six times at a given force level. If no reaction occurs, the force is increased to the next level. The result is reported as the lowest force at which at least one initiation event occurs in a series of six trials.

BAM_Friction_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis & Reporting prep1 Place 10 mm³ sample on porcelain plate prep2 Mount plate on carriage prep1->prep2 start Set Initial Load (Normal Force) prep2->start lower_pin Lower porcelain pin onto sample start->lower_pin activate Activate Motor (Plate moves 10mm back & forth) lower_pin->activate observe Observe for Reaction (up to 6 trials) activate->observe reaction Reaction Occurred? observe->reaction report Report Load as Friction Sensitivity (N) reaction->report Yes (in 1 of 6 trials) increase_load Increase Load to Next Level reaction->increase_load No (in 6 trials) end Test Complete report->end increase_load->start

Caption: Workflow for the BAM Friction Sensitivity Test.

Section 4: The Performance vs. Sensitivity Paradigm

The ultimate goal in energetic materials development is not simply to maximize power, but to optimize the relationship between performance and sensitivity. An ideal material occupies the space of high performance and low sensitivity. The comparison between RDX and the theoretical this compound illustrates this trade-off perfectly.

Performance_Sensitivity y_axis Performance (Detonation Velocity / Pressure) → p_high y_axis->p_high High origin origin->y_axis x_axis ← Sensitivity (Insensitivity) → origin->x_axis s_low x_axis->s_low Low RDX RDX (High Performance, Moderate Sensitivity) DNIndazole This compound (Predicted) (High Performance, Low Sensitivity) Ideal Ideal Energetic Material LessDesirable Less Desirable (e.g., Lower Performance, Higher Sensitivity)

Caption: The trade-off between performance and sensitivity.

As the diagram illustrates, RDX is a high-performance material but resides in a region of moderate sensitivity. The computational data for this compound places it in a more desirable quadrant, maintaining high performance while shifting significantly towards lower sensitivity (higher insensitivity). This shift represents a tangible advancement in safety and is the primary motivation for its synthesis and experimental validation.

Conclusion

While RDX remains a cornerstone of energetic material formulations, the theoretical profile of this compound highlights a promising path toward a new generation of safer, high-performance explosives. Computational predictions strongly suggest a molecule with significantly reduced sensitivity to impact and friction and enhanced thermal stability, at the cost of only a minor reduction in peak detonation performance.

This guide underscores the symbiotic relationship between computational screening and experimental validation. The theoretical promise of this compound must now be met with the empirical rigor of the standardized test protocols outlined herein. Should synthesis and testing confirm these predictions, materials based on the dinitro-indazole core could represent a significant step forward in achieving the goal of truly insensitive munitions.

References

  • Klapötke, T. M., et al. (2018). A Study of 3,5‐Dinitro‐1‐(2,4,6‐trinitrophenyl)‐1H‐pyrazol‐4‐amine (PicADNP) as a New High Energy Density Booster Explosive. Chemistry – A European Journal. Available at: [Link]

  • Wang, R., et al. (2019). Computational design and screening of promising energetic materials: The coplanar family of novel heterocycle‐based explosives. International Journal of Quantum Chemistry. Available at: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • OZM Research. EXPLO5 Thermochemical Computer Code. OZM Research s.r.o. Available at: [Link]

  • Kamlet, M.J. & Jacobs, S.J. (1968). Chemistry of Detonations. I. Simple Method for Calculating Detonation Properties of CHNO Explosives. The Journal of Chemical Physics, 48, 23-35. Available at: [Link]

  • Liang, Y., et al. (2021). New Efficient High-Energy Materials Based on 4,6-Dinitrobenzimidazol-2-one Core: Simulations of Properties. Molecules, 26(15), 4483. Available at: [Link]

  • Wikipedia. Table of explosive detonation velocities. Available at: [Link]

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  • Wang, Y., et al. (2020). Synthesis and properties of gem-dinitro energetic salts based on 1,2,4-oxadiazole with low impact sensitivity. New Journal of Chemistry. Available at: [Link]

  • Chicha, H., et al. (2014). 6,6′-Dinitro-1,1′-(ethane-1,2-diyl)di(1H-indazole). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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  • Wang, H., et al. (2018). Effects of Cocrystallization on the Structure and Properties of Melt-Cast Explosive 2,4-Dinitroanisole: A Computational Study. Crystals. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 4,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4,6-Dinitro-1H-indazole is a heterocyclic aromatic compound characterized by the presence of two nitro groups, which are strong chromophores. Its structural analogues are found in various applications, including as intermediates in the synthesis of pharmaceuticals and energetic materials.[1] For any application in drug development or regulated industries, establishing the purity of the active pharmaceutical ingredient (API) or key starting material is paramount. A robust and validated analytical method is not merely a regulatory requirement but a cornerstone of product quality, safety, and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[2][3][4] The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[4][5]

Pillar 1: The Foundation of Method Validation

Before delving into specific techniques, it is crucial to understand the fundamental characteristics that define a validated analytical method. These parameters ensure that the method is reliable, reproducible, and fit for purpose.[6] The validation process demonstrates that the analytical procedure consistently produces results that are accurate and precise.[2][7]

The core validation parameters as stipulated by ICH Q2(R1) include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][8]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8] It is often assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Workflow for Analytical Method Validation

The validation process follows a logical sequence, ensuring that each parameter is systematically evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Parameter Validation cluster_3 Phase 4: Finalization Dev Method Development Opt Optimization Dev->Opt Protocol Draft Validation Protocol Opt->Protocol SST Define System Suitability Tests (SST) Protocol->SST Spec Specificity / Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Imp Implementation in QC Report->Imp

Caption: A typical workflow for the validation of an analytical method.

Pillar 2: Comparative Analysis of Chromatographic Techniques

For a multi-component analysis, such as determining the purity of this compound and quantifying its related substances, chromatographic techniques are indispensable.[10] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and commonly employed methods.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[11]

Causality Behind Experimental Choices:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is the preferred mode. This compound is a moderately polar molecule, and RP-HPLC provides excellent separation for such compounds based on their hydrophobic interactions with the stationary phase.

  • Stationary Phase: An octadecylsilane (C18) column is the logical starting point. The C18 alkyl chains provide a non-polar environment, leading to good retention and separation of aromatic and nitroaromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[12][13] A gradient is crucial for eluting potential impurities with a wide range of polarities while ensuring the main peak is sharp and well-resolved.

  • Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal. The extensive conjugation and the presence of two nitro groups in this compound result in strong UV absorbance, allowing for sensitive detection.[14] A PDA detector offers the added advantage of providing spectral data, which aids in peak identification and purity assessment.

  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and PDA detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at 1.0 mg/mL. Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is operating correctly. This is a self-validating mechanism. A standard solution is injected five or six times, and the following parameters are evaluated:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Specificity No interference at the retention time of the main peak and known impurities.Peak purity index > 0.999. No co-elution observed in stressed samples (acid, base, peroxide, heat, light).
Linearity (r²) ≥ 0.9990.9998 over a range of 0.1 - 1.5 µg/mL
Range 80-120% of the test concentration for assay.[5]0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%[8]99.5 - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.03 µg/mL
LOQ Signal-to-Noise ratio of 10:10.1 µg/mL
B. Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[15] For nitroaromatic compounds, GC can offer very high sensitivity, but care must be taken due to their potential for thermal degradation.[16]

Causality Behind Experimental Choices:

  • Technique: Capillary GC is essential for providing the high resolution needed for impurity profiling.

  • Injector: A split/splitless injector is common, but for potentially thermally labile compounds like dinitro-indazoles, a cool on-column or programmable temperature vaporization (PTV) inlet can minimize thermal stress and prevent analyte degradation.[16]

  • Stationary Phase: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is a good choice. This provides a balance of interactions for separating aromatic compounds with polar nitro substituents.

  • Detector: An Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds containing nitro groups.[17] This makes it ideal for trace impurity analysis. A Nitrogen-Phosphorus Detector (NPD) is another excellent choice, offering high selectivity for nitrogen-containing compounds.[15]

  • Chromatographic System: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and an ECD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (optimization required to minimize degradation).

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like ethyl acetate or toluene at concentrations appropriate for ECD detection (typically in the ng/mL to pg/mL range).

Validation ParameterTypical Acceptance CriteriaIllustrative Performance Data
Specificity Baseline separation of all known impurities from the main peak.Resolution > 2.0 between all critical pairs.
Linearity (r²) ≥ 0.9950.998 over a range of 1 - 100 ng/mL
Range Established based on linearity, accuracy, and precision data.5 - 80 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (RSD%) Repeatability: ≤ 5.0%; Intermediate: ≤ 5.0%Repeatability: 2.5%; Intermediate: 4.1%
LOD Signal-to-Noise ratio of 3:10.2 ng/mL
LOQ Signal-to-Noise ratio of 10:10.7 ng/mL

Pillar 3: Method Comparison and Selection

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

Caption: Head-to-head comparison of HPLC and GC for purity analysis.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with PDA detection is the superior and recommended methodology.

The primary justification for this choice is its robustness and broader applicability . Pharmaceutical compounds and their potential impurities often span a wide range of polarities and may include non-volatile or thermally labile species. HPLC is inherently suited to handle this diversity without the risk of on-instrument degradation that can plague GC analysis of nitroaromatic compounds.[16] The specificity afforded by a PDA detector, which provides UV spectral information, is invaluable for peak purity analysis and tentative identification of unknown impurities, reinforcing the trustworthiness of the results.

While Gas Chromatography with an ECD offers exceptional sensitivity for trace-level nitroaromatic impurities, its utility is conditional upon the thermal stability of all potential process impurities and degradants. It may serve as a powerful complementary technique for quantifying specific, known volatile impurities but is less suitable as a primary method for overall purity control.

Ultimately, the development and validation of an analytical method is a systematic process designed to ensure the quality and consistency of scientific data.[18] By grounding our experimental choices in first principles and adhering to internationally recognized guidelines, we can develop self-validating analytical systems that are truly fit for their intended purpose.

References

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A Comparative Guide to the Thermal Stability of Nitroindazole Isomers for Pharmaceutical and Materials Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, understanding the thermal stability of active pharmaceutical ingredients (APIs) and energetic materials is of paramount importance. The family of nitroindazoles, a group of heterocyclic aromatic compounds, presents a compelling case study in how subtle changes in molecular structure can profoundly impact thermal behavior. The position of the nitro group on the indazole ring dictates a cascade of electronic and steric effects, which in turn govern the compound's response to thermal stress. This guide provides a comprehensive comparative analysis of the thermal stability of various nitroindazole isomers, grounded in experimental data and mechanistic insights.

This publication is designed to be an in-depth technical resource, moving beyond a simple recitation of data to explain the causality behind the observed thermal properties. By understanding the structure-stability relationships, researchers can make more informed decisions in the selection and handling of these compounds for various applications, from the development of thermostable pharmaceuticals to the engineering of advanced energetic materials.

The Critical Role of Thermal Stability in Nitroaromatic Compounds

Nitroaromatic compounds are a cornerstone in both the pharmaceutical and materials science sectors. In pharmaceuticals, they are integral to a range of therapeutics. However, their inherent reactivity, often linked to the presence of the nitro group, can pose significant challenges during manufacturing, formulation, and storage. Uncontrolled thermal decomposition can lead to loss of efficacy, the formation of toxic byproducts, and in worst-case scenarios, explosive events. Therefore, a thorough understanding of the thermal stability of any new nitroaromatic entity is a non-negotiable aspect of its development and risk assessment.

In the realm of energetic materials, the controlled release of energy upon thermal decomposition is the desired property. However, premature or unintended decomposition can have catastrophic consequences. The thermal stability of an energetic material is a key determinant of its safety, handling characteristics, and performance. For nitroindazoles, which are explored for their energetic properties, a detailed thermal analysis is crucial for predicting their behavior and ensuring safe application.

Methodologies for Assessing Thermal Stability: A Self-Validating System

To objectively compare the thermal stability of nitroindazole isomers, two primary thermoanalytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). When used in conjunction, these methods provide a comprehensive picture of a material's thermal behavior.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition. For the analysis of nitroaromatic compounds, DSC provides crucial information on the onset temperature of decomposition and the associated enthalpy change, which is a measure of the energy released.[2]

Experimental Protocol: DSC Analysis of Nitroindazole Isomers

  • Sample Preparation: Accurately weigh 1-3 mg of the nitroindazole isomer into a hermetically sealed aluminum or gold-plated stainless steel pan. The use of sealed pans is critical to prevent the loss of volatile decomposition products and to ensure accurate enthalpy measurements.[3]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium and zinc.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature above the decomposition point (e.g., 400 °C) at a constant heating rate. Common heating rates for screening are 5, 10, or 20 °C/min.[3]

    • Atmosphere: Conduct the analysis under an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.[3]

  • Data Analysis: Determine the onset temperature of the exothermic decomposition peak (Tonset) and the peak maximum temperature (Tpeak). Integrate the area under the decomposition peak to calculate the enthalpy of decomposition (ΔHd).

TGA measures the change in mass of a sample as a function of temperature or time.[4] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[5]

Experimental Protocol: TGA of Nitroindazole Isomers

  • Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature where decomposition is complete, using a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 50 mL/min).

  • Data Analysis: Determine the onset temperature of mass loss (Tonset) and the temperature of maximum mass loss rate (Tmax), which is obtained from the derivative of the TGA curve (DTG).

Workflow for Thermal Stability Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Sample Nitroindazole Isomer Weighing Accurate Weighing (1-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (DSC/TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data Heat Flow vs. Temperature DSC->DSC_Data TGA_Data Mass vs. Temperature TGA->TGA_Data Analysis Determine T_onset, T_peak, ΔH_d, Mass Loss DSC_Data->Analysis TGA_Data->Analysis Comparison Comparative Stability Assessment Analysis->Comparison Mechanism Elucidation of Decomposition Mechanism Comparison->Mechanism

Caption: Experimental workflow for the comparative thermal stability analysis of nitroindazole isomers.

Comparative Thermal Stability of Nitroindazole Isomers: A Data-Driven Analysis

IsomerMelting Point (°C)Decomposition Onset (Tonset, °C)Decomposition Peak (Tpeak, °C)Key Observations & References
4-Nitroindazole 199-203~185-210 (catalyzed)-Decomposition is reported to begin with the cleavage of the C-NO₂ bond.[6] The melting point is a key indicator of crystal lattice energy.
5-Nitroindazole 207-213Not explicitly reported-Higher melting point than the 4- and 6-isomers suggests a more stable crystal lattice, which can contribute to higher thermal stability.
6-Nitroindazole 180-182Not explicitly reported-The lower melting point compared to the 5-isomer may indicate weaker intermolecular forces in the crystal lattice.
7-Nitroindazole Not explicitly reportedNot explicitly reported-Data for this isomer is less common in the literature.

Note: The decomposition temperatures can vary depending on the experimental conditions, particularly the heating rate. The data presented here is for comparative purposes and should be considered in the context of the cited sources.

Unraveling the Structure-Stability Relationship

The differences in the thermal stability of nitroindazole isomers can be attributed to a combination of electronic effects, steric hindrance, and intermolecular interactions, particularly hydrogen bonding and crystal packing.

The position of the electron-withdrawing nitro group significantly influences the electron density distribution within the indazole ring system. This, in turn, affects the strength of the C-NO₂ bond, which is often the weakest bond and the initial site of thermal decomposition in many nitroaromatic compounds.[6] Theoretical studies on related nitroheterocycles have shown that the stability is influenced by the charge distribution on the ring atoms.

Hydrogen bonding plays a crucial role in determining the thermal stability of many organic compounds.[7] In nitroindazoles, the presence of the N-H group in the pyrazole ring and the nitro group allows for the formation of both intramolecular and intermolecular hydrogen bonds.

  • Intramolecular Hydrogen Bonding: In certain isomers, such as 7-nitroindazole, an intramolecular hydrogen bond can form between the N-H proton and an oxygen atom of the adjacent nitro group. This can stabilize the molecule by forming a six-membered ring, but it can also lead to a lower melting point by reducing the potential for intermolecular hydrogen bonding.[8]

  • Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds between the N-H group of one molecule and the nitro group of a neighboring molecule can lead to the formation of extended networks in the crystal lattice.[9] These strong intermolecular forces require more energy to overcome, resulting in higher melting points and potentially higher decomposition temperatures.

G cluster_0 Intermolecular Hydrogen Bonding cluster_1 Intramolecular Hydrogen Bonding 5-nitro_1 5-nitro_1 5-nitro_2 5-nitro_2 5-nitro_1->5-nitro_2 N-H...O-N 7-nitro 7-nitro 7-nitro->7-nitro N-H...O

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cost-effectiveness comparison of synthetic methodologies for 4,6-Dinitro-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 4,6-dinitro-1H-indazole stands out as a key building block for various pharmacologically active molecules. Its dinitro-substituted indazole core offers a versatile scaffold for the development of targeted therapeutics. However, the cost-effectiveness of synthesizing this crucial intermediate can significantly impact the overall feasibility of a drug discovery program. This guide provides a detailed, in-depth comparison of two primary synthetic methodologies for this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate and economical approach.

Introduction to Synthetic Strategies

The synthesis of the indazole ring system can be achieved through various strategies, with the most common involving the formation of the pyrazole ring fused to a benzene core. For dinitro-substituted indazoles, the challenge lies in the strategic introduction of the nitro groups and the efficient cyclization to form the desired product. This guide will focus on two plausible and cost-effective routes starting from commercially available materials:

  • Route 1: Diazotization and Cyclization of 2-Methyl-3,5-dinitroaniline. This is a classical and direct approach leveraging the well-established chemistry of diazonium salts.

  • Route 2: Synthesis from 2,4-Dinitrotoluene. This multi-step approach involves the initial functionalization of a readily available starting material followed by cyclization.

We will delve into the mechanistic underpinnings, detailed experimental protocols, and a thorough cost-effectiveness analysis of each route to provide a comprehensive understanding of their respective advantages and limitations.

Route 1: Diazotization and Intramolecular Cyclization of 2-Methyl-3,5-dinitroaniline

This synthetic pathway is a primary choice due to its directness and reliance on a commercially available, highly functionalized starting material. The core of this methodology is the conversion of the primary amine of 2-methyl-3,5-dinitroaniline into a diazonium salt, which then undergoes an intramolecular cyclization to form the indazole ring.

Mechanistic Rationale

The reaction proceeds via a two-step mechanism. First, the primary amine of 2-methyl-3,5-dinitroaniline is treated with a diazotizing agent, typically generated in situ from sodium nitrite in an acidic medium, to form a reactive diazonium salt intermediate[1]. This intermediate is generally unstable and, in the second step, undergoes an intramolecular cyclization. The weakly nucleophilic methyl group on the benzene ring attacks the electrophilic diazonium group, leading to the formation of the five-membered pyrazole ring fused to the dinitrated benzene ring, yielding this compound. The presence of two electron-withdrawing nitro groups on the aromatic ring can influence the reactivity of the diazonium salt and the subsequent cyclization.

Route 1: Diazotization and Cyclization start 2-Methyl-3,5-dinitroaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, Acid (Diazotization) product This compound intermediate->product Intramolecular Cyclization

Caption: Synthetic workflow for Route 1.

Experimental Protocol

The following protocol is based on analogous and well-established procedures for the synthesis of substituted indazoles from o-toluidine derivatives[1][2].

Materials:

  • 2-Methyl-3,5-dinitroaniline

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite (or Sodium Nitrite/Acid)

  • Chloroform (or other suitable solvent)

  • Hydrochloric acid

  • Sodium hydroxide

  • Heptane (for recrystallization)

Procedure:

  • Acetylation (Protection): In a reaction vessel, dissolve 2-methyl-3,5-dinitroaniline in a suitable solvent such as chloroform. Add acetic anhydride to the solution while maintaining the temperature below 40°C to form the corresponding acetanilide. This step protects the amine during the subsequent reaction.

  • Diazotization and Cyclization: To the cooled reaction mixture, add potassium acetate followed by the slow, dropwise addition of isoamyl nitrite. The reaction is then heated to reflux (approximately 68°C) and maintained for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: After cooling, the volatile components are removed under reduced pressure. The residue is then treated with aqueous hydrochloric acid and heated to hydrolyze the acetyl protecting group, yielding the crude this compound.

  • Isolation and Purification: The acidic solution is cooled and the pH is carefully adjusted with a sodium hydroxide solution to precipitate the product. The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture, to afford pure this compound.

Cost-Effectiveness Analysis
Reagent/SolventPurityEstimated Cost (USD/kg)Key Considerations
2-Methyl-3,5-dinitroaniline>98%150 - 250Key starting material; price can vary based on supplier and purity.
Acetic Anhydride>99%10 - 20Commodity chemical, readily available and inexpensive.
Potassium Acetate>99%15 - 30Common laboratory reagent, low cost.
Isoamyl Nitrite>97%40 - 70More expensive than sodium nitrite, but offers milder reaction conditions.
Sodium Nitrite>99%5 - 15Very inexpensive diazotizing agent.
ChloroformACS Grade20 - 40Common solvent; potential for replacement with a more environmentally friendly option.

Overall Assessment: Route 1 is a strong candidate for cost-effective synthesis due to its directness. The primary cost driver is the starting material, 2-methyl-3,5-dinitroaniline. While isoamyl nitrite is a convenient reagent, substituting it with the more economical sodium nitrite and a mineral acid could further reduce costs, although this may require more stringent temperature control. The purification by recrystallization is a cost-effective method for achieving high purity.

Route 2: Synthesis from 2,4-Dinitrotoluene

This alternative approach begins with the readily available and inexpensive bulk chemical, 2,4-dinitrotoluene. The strategy involves introducing an amino group at the 6-position, followed by diazotization and cyclization.

Mechanistic Rationale

The synthesis initiates with the selective amination of 2,4-dinitrotoluene to produce 2-amino-4,6-dinitrotoluene. This transformation can be challenging due to the deactivated nature of the aromatic ring. However, specific amination methodologies can be employed. Once the 2-amino-4,6-dinitrotoluene is obtained, the subsequent steps mirror those of Route 1: diazotization of the primary amine to form a diazonium salt, followed by intramolecular cyclization involving the methyl group to yield this compound.

Route 2: Synthesis from 2,4-Dinitrotoluene start 2,4-Dinitrotoluene intermediate1 2-Amino-4,6-dinitrotoluene start->intermediate1 Amination intermediate2 Diazonium Salt Intermediate intermediate1->intermediate2 NaNO₂, Acid (Diazotization) product This compound intermediate2->product Intramolecular Cyclization

Caption: Synthetic workflow for Route 2.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-4,6-dinitrotoluene

A potential method for the amination of the electron-deficient 2,4-dinitrotoluene is through a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 2,4-Dinitrotoluene

  • A suitable aminating agent (e.g., hydroxylamine-O-sulfonic acid, or a protected amine followed by deprotection)

  • A strong base (e.g., sodium hydride)

  • A suitable solvent (e.g., THF, DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 2,4-dinitrotoluene in a dry, aprotic solvent.

  • Add a strong base to deprotonate the aminating agent in situ or to facilitate the reaction.

  • Slowly add the aminating agent to the reaction mixture at a controlled temperature.

  • The reaction is monitored by TLC for the formation of 2-amino-4,6-dinitrotoluene.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, likely through column chromatography.

Step 2: Diazotization and Cyclization of 2-Amino-4,6-dinitrotoluene

The procedure for this step would be analogous to that described in Route 1, starting from the newly synthesized 2-amino-4,6-dinitrotoluene.

Cost-Effectiveness Analysis
Reagent/SolventPurityEstimated Cost (USD/kg)Key Considerations
2,4-Dinitrotoluene>98%5 - 15Very inexpensive and widely available bulk chemical.
Hydroxylamine-O-sulfonic acid>95%100 - 200A potential aminating agent, but can be costly and requires careful handling.
Sodium Hydride60% dispersion in oil50 - 100Common but requires careful handling due to its reactivity.
Tetrahydrofuran (THF)Anhydrous30 - 50Requires dry solvent, which adds to the cost.

Overall Assessment: While Route 2 starts with a significantly cheaper raw material, the overall cost-effectiveness is likely lower than Route 1. The amination step can be low-yielding and require expensive reagents and stringent reaction conditions. The purification of the intermediate, 2-amino-4,6-dinitrotoluene, may necessitate column chromatography, which is less cost-effective on an industrial scale compared to recrystallization. The multi-step nature of this route also adds to labor and operational costs.

Comparative Summary and Recommendation

ParameterRoute 1: From 2-Methyl-3,5-dinitroanilineRoute 2: From 2,4-Dinitrotoluene
Number of Steps 1-2 (depending on protection)2-3
Starting Material Cost HigherLower
Reagent Cost ModeratePotentially High
Process Complexity Relatively SimpleMore Complex
Purification RecrystallizationLikely Column Chromatography
Overall Yield Potentially HigherPotentially Lower
Scalability GoodModerate
Environmental Impact Moderate (solvent use)Higher (more reagents and steps)

Recommendation:

For most research and development applications, Route 1 is the more cost-effective and practical choice for the synthesis of this compound. The higher initial cost of the starting material, 2-methyl-3,5-dinitroaniline, is offset by the shorter, more efficient, and higher-yielding synthetic pathway. The use of well-established and scalable diazotization chemistry, coupled with a straightforward purification method, makes this route more amenable to producing the target compound in a timely and economical manner.

Route 2, while conceptually appealing due to the low cost of 2,4-dinitrotoluene, presents significant challenges in the amination step that are likely to negate the initial cost savings. The development and optimization of a robust and high-yielding amination protocol for this specific substrate would be a substantial undertaking.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the required scale, purity, and available resources. However, for a balance of cost, efficiency, and practicality, the diazotization and cyclization of 2-methyl-3,5-dinitroaniline stands out as the superior methodology.

References

  • Organic Syntheses. (1963). Indazole. Coll. Vol. 4, p.539; Vol. 34, p.56. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4,6-Dinitro-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4,6-Dinitro-1H-indazole, a chemical compound requiring careful handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting. The procedures outlined are based on established principles for the disposal of nitroaromatic and potentially energetic compounds, emphasizing a safety-first approach.

Understanding the Hazard Profile of this compound

  • Potential for Explosivity: Dinitroaromatic compounds are known to be energetic materials. There is a risk of explosion if the material is subjected to heat under confinement.[1]

  • Toxicity: Nitroaromatic compounds are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[2] Chronic exposure to related compounds has been linked to various health issues.[2]

  • Thermal Sensitivity: The thermal stability of dinitroaromatic compounds can be a concern. For instance, the thermal decomposition of a related compound, 2,4-dinitroanisole, begins at approximately 180°C (453 K). While specific data for this compound is not available, it should be handled as a thermally sensitive material.

  • Combustible Dust Hazard: If handled as a fine powder, this compound may form combustible dust clouds in the air, which can lead to a dust explosion if an ignition source is present.

Given these potential hazards, all handling and disposal operations must be conducted with the utmost caution and adherence to strict safety protocols.

Regulatory Classification

Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified as a hazardous waste.[3] Based on the characteristics of similar dinitroaromatic compounds, it could fall under the following categories:

  • D003: Reactive Waste: Due to its potential to be unstable and undergo violent change.[4]

  • Potentially Toxic Waste: Depending on its specific toxicological profile, it could also meet the criteria for a toxic waste.

Wastewater treatment sludges from the manufacturing and processing of explosives are listed as K044 hazardous waste, and spent carbon from the treatment of wastewater containing explosives is listed as K045.[5] While these are industrial waste codes, they highlight the regulatory concern for waste streams containing such compounds.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn:

PPE ItemSpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
Body Protection A flame-retardant laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

General Safety Precautions:

  • Work in a designated area: All disposal-related activities should be performed in a well-ventilated chemical fume hood.

  • Avoid ignition sources: Keep the work area free of open flames, hot surfaces, and potential sources of static discharge.

  • Handle with care: Avoid grinding, dropping, or subjecting the material to friction or impact.

  • Know the location of safety equipment: Ensure easy access to a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires.

Disposal Procedures

The preferred and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. For laboratory-scale quantities, two primary approaches can be considered, always in consultation with your institution's Environmental Health and Safety (EHS) department.

Disposal via Licensed Hazardous Waste Contractor (Recommended)

This is the safest and most straightforward method.

Step-by-Step Protocol:

  • Segregation and Labeling:

    • Carefully collect the this compound waste in a designated, compatible container. The container should be made of a material that will not react with the compound.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard warnings (e.g., "Reactive," "Toxic").

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.

    • The storage area should be secure and away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. These contractors are equipped to handle and transport energetic and toxic materials for proper disposal, which typically involves high-temperature incineration.

Laboratory-Scale Chemical Neutralization (For Experienced Personnel Only)

WARNING: This procedure should only be attempted by trained chemists with a thorough understanding of the potential reactions and hazards involved. A risk assessment must be conducted before proceeding, and the procedure should first be tested on a very small scale (milligram quantities) behind a blast shield in a chemical fume hood.

The chemical structure of this compound, particularly the presence of two electron-withdrawing nitro groups, makes the indazole ring susceptible to nucleophilic attack. This provides a potential pathway for chemical degradation.

Principle of Neutralization:

The proposed method involves the reduction of the nitro groups to the corresponding amino groups, which are generally less hazardous. A common and effective reducing agent for nitroaromatic compounds is sodium dithionite (Na₂S₂O₄) in a basic aqueous solution.

Step-by-Step Protocol (Small-Scale):

  • Preparation:

    • In a chemical fume hood, prepare a reaction vessel (a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer) of appropriate size. The scale of the reaction should be kept small (e.g., no more than 1-2 grams of this compound).

    • Prepare a solution of sodium hydroxide (e.g., 2 M) in water.

    • Prepare a solution of sodium dithionite in water. A significant excess of the reducing agent should be used.

  • Reaction:

    • Dissolve or suspend the this compound waste in a suitable solvent (e.g., a mixture of an organic solvent like THF or ethanol and water) in the reaction flask.

    • Cool the flask in an ice bath to control the temperature of the exothermic reaction.

    • Slowly add the sodium hydroxide solution to the flask while stirring.

    • From the dropping funnel, add the sodium dithionite solution dropwise to the reaction mixture, ensuring the temperature does not rise significantly.

    • Continue stirring the reaction mixture at a low temperature for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Disposal:

    • Once the reaction is complete, the resulting mixture containing the less hazardous amino-indazole derivatives can be neutralized with a suitable acid (e.g., dilute hydrochloric acid).

    • The final aqueous solution should be collected as hazardous waste and disposed of through your institution's EHS department.

Decontamination Procedures

All equipment and work surfaces that have come into contact with this compound must be thoroughly decontaminated.

Equipment Decontamination
  • Gross Decontamination:

    • Carefully remove any visible solid material using a spatula or brush. Collect this material as hazardous waste.

  • Solvent Rinse:

    • Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, dimethyl sulfoxide). Collect the solvent rinse as hazardous waste.

  • Detergent Wash:

    • Wash the equipment with a laboratory detergent and warm water.

  • Final Rinse:

    • Rinse the equipment thoroughly with deionized water.

Work Surface Decontamination
  • Wipe Down:

    • Wipe the contaminated surface with a cloth or paper towel wetted with a suitable organic solvent. Place the used towels in a sealed bag and dispose of them as hazardous waste.

  • Detergent Wash:

    • Wash the surface with a laboratory detergent solution.

  • Final Rinse:

    • Wipe the surface with a clean, water-dampened cloth.

Spill Management

In the event of a spill of this compound, the following steps should be taken immediately:

  • Evacuate and Alert:

    • Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Restrict Access:

    • Prevent unauthorized personnel from entering the spill area.

  • Assess the Spill:

    • If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS department or emergency response team.

  • Cleanup Procedure (for small, solid spills):

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area as described in the work surface decontamination section.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalDecision start Waste this compound Generated assess_quantity Assess Quantity and Lab Capabilities start->assess_quantity small_scale Small Lab-Scale Quantity (< 5g) assess_quantity->small_scale Small large_scale Large Quantity or Lack of Expertise assess_quantity->large_scale Large / Unsure consult_ehs Consult with EHS Department small_scale->consult_ehs large_scale->consult_ehs licensed_contractor Package, Label, and Store for Licensed Waste Contractor consult_ehs->licensed_contractor Standard Protocol chemical_neutralization Consider In-Lab Chemical Neutralization (Experienced Personnel Only) consult_ehs->chemical_neutralization If Permissible and Expertise is Available end Proper Disposal Complete licensed_contractor->end chemical_neutralization->licensed_contractor No perform_neutralization Perform Small-Scale Test and Full Neutralization chemical_neutralization->perform_neutralization Yes neutralized_waste Collect Neutralized Waste for EHS Pickup perform_neutralization->neutralized_waste neutralized_waste->licensed_contractor

Caption: Decision workflow for the disposal of this compound.

References

  • Material Safety Data Sheet 4,6-Dinitro-o-cresol, 98%, contains about 10% water. T3DB. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Decontamination of Explosive Contaminated Structures and Equipment. DTIC. Available at: [Link]

Sources

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Retrosynthesis Analysis

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4,6-Dinitro-1H-indazole
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Reactant of Route 2
4,6-Dinitro-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.